(-)-Nomifensine
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Overview
Description
(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.
Scientific Research Applications
Neurotransmitter Uptake Inhibition
Nomifensine is known to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes. It's suggested that this inhibitory action, especially its strong effect on noradrenaline uptake, contributes to its central stimulating component (Schacht & Heptner, 1974).
Applications in Parkinsonism
Research has explored the use of nomifensine in Parkinsonism patients. It was found to have a moderate therapeutic action, facilitating dopaminergic and noradrenergic transmission, which could be beneficial for patients with Parkinson's disease (Teychenné et al., 1976).
Diagnostic Use in Hyperprolactinemic States
Nomifensine has been used as a neuropharmacological tool for distinguishing individuals with and without pituitary adenoma, particularly in cases involving hyperprolactinemia. It activates dopamine neurotransmission, which can influence plasma prolactin levels, providing diagnostic insights (Müller et al., 1978).
Studying Amine Uptake
As an experimental antidepressive drug, nomifensine has been a potent inhibitor of noradrenaline and dopamine uptake, offering a tool for studying these mechanisms in neuroscience research (Tuomisto, 1977).
Metabolism and Toxic Responses
The metabolism of nomifensine to a dihydroisoquinolinium ion metabolite has been studied, particularly focusing on its interaction with human enzymes. This research is significant in understanding the toxic responses such as hemolytic anemia and hepatotoxicity associated with nomifensine (Obach & Dalvie, 2006).
Effect on Dopamine Signals
Nomifensine has been observed to amplify subsecond dopamine signals in the ventral striatum of freely-moving rats, highlighting its potential role in understanding rapid dopamine signaling in the brain (Robinson & Wightman, 2004).
Pharmacological Profile
The pharmacological profile of nomifensine differentiates it from existing groups of psychotropic agents. It has been noted for its potent dopamine agonist properties, powerful noradrenaline uptake inhibition, and relatively weaker serotonin uptake inhibition. This unique pattern of effects on monoamine neurotransmitters has been reflected in its behavioral activity in clinical studies (Hanks, 1977).
Neuronal Uptake Pumps
Research using [3H]-Nomifensine has helped in studying sites associated with high-affinity uptake pumps for neurotransmitters like norepinephrine and dopamine in the central nervous system (Zahniser & Dubocovich, 1986).
properties
CAS RN |
89664-18-6 |
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Product Name |
(-)-Nomifensine |
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |
InChI Key |
XXPANQJNYNUNES-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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